molecular formula C8H13N B166030 Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) CAS No. 133117-03-0

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)

Cat. No.: B166030
CAS No.: 133117-03-0
M. Wt: 123.2 g/mol
InChI Key: MSRRSWQAEFVZST-MPJRPATESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is a heterocyclic organic compound featuring a pyrrolidine ring with a methylene and a propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The methylene and propenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological systems.

Medicine

In medicine, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving pyrrolidine derivatives.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI): shares similarities with other pyrrolidine derivatives, such as pyrrolidine itself and its various substituted forms.

    4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl α-D-glucopyranoside: is another compound with a similar structural motif.

Uniqueness

The uniqueness of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

133117-03-0

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine

InChI

InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1

InChI Key

MSRRSWQAEFVZST-MPJRPATESA-N

SMILES

CC=CC1CNCC1=C

Isomeric SMILES

C/C=C/[C@@H]1CNCC1=C

Canonical SMILES

CC=CC1CNCC1=C

Synonyms

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.